2-Amino-4-methoxy-6-methyl-1,3,5-triazine

概要

説明

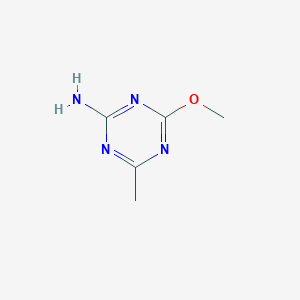

2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS: 1668-54-8) is a triazine derivative with the molecular formula C₅H₈N₄O and a molecular weight of 140.14 g/mol . It is a yellow crystalline powder with a melting point of 258–261°C . The compound is primarily used as a pesticide intermediate and has been synthesized via microwave-assisted multicomponent reactions involving 1-methylpiperidin-4-one, thiosemicarbazide, and aldehydes . Its structure features a methoxy group at position 4, a methyl group at position 6, and an amino group at position 2 (Figure 1).

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-4-methoxy-6-methyl-1,3,5-triazine can be synthesized through the photocatalytic decomposition of sulfonylurea herbicides . Another method involves the thermal decomposition of chlorsulfuron, a sulfonylurea herbicide, which can be determined by gas chromatography using nitrogen-phosphorus detection .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis is typically aligned with the production of related triazine derivatives. These methods often involve controlled reaction conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions

2-Amino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.

Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy positions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can yield various derivatives with modified functional groups.

科学的研究の応用

Agrochemical Applications

Herbicide Intermediate

One of the primary applications of 2-amino-4-methoxy-6-methyl-1,3,5-triazine is as an intermediate in the synthesis of sulfonylurea herbicides. These herbicides are effective against a wide range of broadleaf and grassy weeds. Notable examples include:

- Metsulfuron methyl

- Chlorsulfuron

- Thifensulfuron methyl

These herbicides are characterized by their low toxicity and environmental safety, making them suitable for agricultural use. The synthesis method for this compound has been optimized to be more environmentally friendly through a one-pot reaction process that minimizes toxic byproducts and reduces production costs .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1,3,5-triazine derivatives, including this compound, in anticancer therapy. Research indicates that derivatives with specific substituents can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity in Colon Cancer : A series of triazine derivatives demonstrated significant cytotoxicity in DLD-1 and HT-29 human colon cancer cell lines. Compound modifications involving oligopeptide moieties resulted in enhanced anti-proliferative activity .

- Mechanisms of Action : These compounds may induce apoptosis through the attenuation of intracellular signaling pathways. One derivative was identified as a promising candidate for further evaluation as a chemotherapeutic agent against colorectal cancer due to its ability to trigger dose-dependent cytotoxicity .

Corrosion Inhibition

Metal Protection

Another application of this compound is in corrosion inhibition. Studies have shown that this compound can effectively protect mild steel against corrosion in acidic environments (e.g., 0.5 M HCl solution). The compound acts by adsorbing onto the metal surface and forming a protective barrier that reduces metal dissolution .

Synthesis and Industrial Production

The synthesis of this compound has been optimized for industrial production. The one-pot method described earlier not only simplifies the process but also enhances yield and purity while minimizing environmental impact .

Case Studies

作用機序

The mechanism of action of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption follows the Langmuir isotherm model, indicating a monolayer adsorption process .

類似化合物との比較

Triazine derivatives exhibit diverse biological and industrial applications depending on their substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine with Analogues

Key Structural and Functional Differences

(a) Substituent Effects on Reactivity and Bioactivity

- Methoxy vs. Ethoxy Groups: The methoxy group in this compound enhances electron-withdrawing properties, making it more reactive in nucleophilic substitutions compared to ethoxy-substituted analogues (e.g., 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine) .

- Amino Group Positioning: Derivatives with dual amino groups (e.g., 2,4-diamino-6-methyl-1,3,5-triazine) exhibit higher thermal stability, enabling their use in high-performance polymers .

Research Findings and Data

Corrosion Inhibition Efficiency

This compound achieves 90% inhibition efficiency for mild steel in 0.5 M HCl at 100 ppm concentration, attributed to adsorption via N and O heteroatoms forming a protective layer .

Antimicrobial Activity

Derivatives of this compound exhibit:

Thermal Stability

Polyimides derived from 2,4-diamino-6-methyl-1,3,5-triazine retain stability up to 400°C, making them suitable for aerospace materials .

生物活性

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a triazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in cancer therapy and as an intermediate in the synthesis of various pharmaceuticals, including herbicides like thifensulfuron.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 156.15 g/mol. The compound features a triazine ring substituted with an amino group, a methoxy group, and a methyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,5-triazines exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of triazine derivatives on human colon cancer cell lines (DLD-1 and HT-29). The most potent derivative was found to induce apoptosis through the attenuation of intracellular signaling pathways .

Table 1: Cytotoxicity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7b | DLD-1 | 24.6 | Apoptosis induction |

| 7b | HT-29 | 22.3 | Intracellular signaling inhibition |

Antitubercular Activity

This compound has also shown promise as an antitubercular agent. In vitro studies have demonstrated that synthesized derivatives exhibit minimal inhibitory concentrations (MIC) comparable to standard drugs such as rifampicin. For example, compounds derived from this triazine exhibited MIC values ranging from 0.45 µg/ml to 1.32 µg/ml against Mycobacterium tuberculosis strains .

Table 2: Antitubercular Activity of Synthesized Derivatives

| Compound | MIC (µg/ml) | Comparison Drug |

|---|---|---|

| 2a | 0.45 | Rifampicin |

| 2b | 0.56 | Rifampicin |

| 2c | 1.32 | Rifampicin |

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Compounds derived from this triazine have been shown to trigger apoptosis in cancer cells by interfering with critical signaling pathways.

- Enzyme Inhibition : Some derivatives inhibit enzymes involved in cell proliferation cycles, particularly phosphatidylinositol 3-kinases (PI3K), which play a crucial role in tumor growth and survival .

- DNA Interaction : The presence of alkylating groups in certain derivatives enhances their ability to interact with DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Studies

A notable case study involved the evaluation of various triazine derivatives against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study found that increasing the number of alkylating substituents on the triazine ring correlated with enhanced cytotoxicity .

Table 3: Activity Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine A | MCF-7 | 15.0 |

| Triazine B | A549 | 18.5 |

| Triazine C | LNCaP | 20.0 |

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound. Toxicity studies reveal an LD50 value ranging from approximately 1,320 mg/kg to 6,690 mg/kg in rats . The compound was found to be irritating to eyes but did not cause skin irritation or sensitization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, and what yields are typically obtained?

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

Key techniques include:

- Melting Point Analysis : Expected range is 258–261°C (lit.), with deviations indicating impurities. Use differential scanning calorimetry (DSC) for precise measurement .

- NMR Spectroscopy : NMR in DMSO-d resolves methoxy (δ 3.76–3.86 ppm) and aromatic protons. NMR confirms carbonyl and triazine ring carbons .

- Mass Spectrometry : Molecular ion peak at m/z 140.14 (CHNO) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity under varying solvent conditions?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction distillation. Ethanol balances reactivity and ease of purification .

- Catalysts : Glacial acetic acid improves condensation efficiency by protonating intermediates .

- Temperature Control : Prolonged reflux (>12 hours) increases conversion but risks decomposition. Monitor via TLC .

- Case Study : Substituting acetonitrile with ethanol in a Metsulfuron Methyl intermediate synthesis reduced byproduct formation by 20% .

Q. What strategies resolve contradictions in analytical data (e.g., NMR shifts or melting point deviations)?

- Mixed Melting Point Tests : Compare with authentic samples to confirm identity .

- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups and XRD for crystallinity) .

- Recrystallization : Repeat crystallization in ethanol/water to eliminate solvates or polymorphs causing melting point variations .

- NMR Deuterated Solvents : Switch from DMSO-d to CDCl to resolve overlapping proton signals .

Q. What mechanistic considerations govern its reactivity in nucleophilic substitution reactions?

The methoxy and methyl groups on the triazine ring modulate electron density, directing nucleophilic attack to the C-2 position. Key factors:

- Activation : Use coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to generate reactive intermediates .

- Solvent Effects : THF or DMF stabilizes transition states in amide-forming reactions .

- Case Study : CDMT-mediated reactions with tertiary amines (e.g., N-methylmorpholine) yield stable triazinylammonium salts, enabling peptide coupling .

Q. How can researchers design derivatives for enhanced bioactivity or material applications?

- Functionalization : Introduce substituents at the C-4 position via reactions with aryl halides or Grignard reagents .

- Computational Modeling : DFT calculations predict electron-deficient sites for targeted modifications .

- Biological Screening : Test herbicidal activity using Arabidopsis thaliana models, noting IC values for structure-activity relationships .

Q. Data Contradiction Analysis

特性

IUPAC Name |

4-methoxy-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQWRWXEYTOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041230 | |

| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-54-8 | |

| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 399 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395VJ06RC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。